molecular formula C8H16Br2N2 B134537 1,4-Bis(2-bromoethyl)piperazine CAS No. 143757-52-2

1,4-Bis(2-bromoethyl)piperazine

Cat. No.: B134537
CAS No.: 143757-52-2
M. Wt: 300.03 g/mol
InChI Key: VNTGRYDBKWERBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(2-bromoethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of two bromoethyl groups attached to the nitrogen atoms of the piperazine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(2-bromoethyl)piperazine typically involves the reaction of piperazine with 2-bromoethanol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the substitution of the hydroxyl groups with bromine atoms. The reaction conditions usually involve the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-bromoethyl)piperazine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: The major products are the substituted piperazine derivatives.

    Oxidation Reactions: Oxidized derivatives of piperazine.

    Reduction Reactions: Reduced forms of the original compound.

Scientific Research Applications

1,4-Bis(2-bromoethyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological systems and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Bis(2-bromoethyl)piperazine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Piperazine, 1,4-bis(2-chloroethyl): Similar structure but with chlorine atoms instead of bromine.

    Piperazine, 1,4-bis(2-iodoethyl): Contains iodine atoms instead of bromine.

    Piperazine, 1,4-bis(2-fluoroethyl): Fluorine atoms replace the bromine atoms.

Uniqueness

1,4-Bis(2-bromoethyl)piperazine is unique due to the presence of bromine atoms, which impart specific reactivity and properties to the compound. The bromine atoms make the compound more reactive in substitution reactions compared to its chloro, iodo, and fluoro analogs. This reactivity can be advantageous in certain synthetic applications and research studies.

Properties

CAS No.

143757-52-2

Molecular Formula

C8H16Br2N2

Molecular Weight

300.03 g/mol

IUPAC Name

1,4-bis(2-bromoethyl)piperazine

InChI

InChI=1S/C8H16Br2N2/c9-1-3-11-5-7-12(4-2-10)8-6-11/h1-8H2

InChI Key

VNTGRYDBKWERBU-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCBr)CCBr

Canonical SMILES

C1CN(CCN1CCBr)CCBr

Synonyms

Piperazine, 1,4-bis(2-bromoethyl)- (9CI)

Origin of Product

United States

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